tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate
Description
Properties
Molecular Formula |
C13H16ClN3O2 |
|---|---|
Molecular Weight |
281.74 g/mol |
IUPAC Name |
tert-butyl N-[(4-chloro-1H-benzimidazol-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H16ClN3O2/c1-13(2,3)19-12(18)15-7-10-16-9-6-4-5-8(14)11(9)17-10/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
RRPNCJOLGQPKGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC2=C(N1)C=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-1H-benzo[d]imidazole.
Alkylation: The benzimidazole derivative is then alkylated using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Group
The 4-chloro substituent on the benzimidazole ring undergoes nucleophilic substitution under controlled conditions. This site is activated by the electron-withdrawing nature of the adjacent imidazole nitrogen, enabling reactions with oxygen-, nitrogen-, and sulfur-based nucleophiles .
Key Reactions:
Mechanistic Insight :
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the chloro group acts as a leaving group. The imidazole ring’s electron-deficient aromatic system facilitates this process .
Carbamate Deprotection
The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to generate a primary amine, a critical step in peptide synthesis and prodrug activation .
Standard Deprotection Protocols:
| Acid | Solvent | Time | Outcome |
|---|---|---|---|
| TFA | DCM | 1–2 hrs | Quantitative removal of Boc group |
| HCl (4M in dioxane) | Dioxane | 4–6 hrs | Forms HCl salt of the amine |
Structural Impact :
Deprotection exposes the -NH₂ group, enabling subsequent acylation or alkylation. The benzimidazole ring remains intact under these conditions .
Functionalization of the Benzimidazole Ring
The benzimidazole moiety participates in electrophilic substitutions and coordination chemistry:
Electrophilic Aromatic Substitution
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5- or 6-position | ~50% |
| Halogenation | NBS, DMF | 5-Bromo derivative | Limited regioselectivity |
Metal Coordination
The imidazole nitrogen binds transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes studied for catalytic or medicinal applications .
Cross-Coupling Reactions
The chloro group enables palladium-catalyzed couplings, such as:
-
Suzuki-Miyaura : Reacts with arylboronic acids to form biaryl derivatives (Pd(PPh₃)₄, Na₂CO₃, 80°C) .
-
Buchwald-Hartwig Amination : Forms C–N bonds with secondary amines (Pd₂(dba)₃, Xantphos, 100°C) .
Example :
textThis compound + PhB(OH)₂ → tert-Butyl ((4-phenyl-1H-benzo[d]imidazol-2-yl)methyl)carbamate (Yield: 65–75%)[3]
Stability Under Reactive Conditions
| Condition | Stability | Degradation Pathway |
|---|---|---|
| Basic (pH > 10) | Unstable | Carbamate hydrolysis |
| Oxidative (H₂O₂) | Stable | No reaction observed |
| Thermal (<200°C) | Stable | Decomposition above 250°C |
Comparative Reactivity
| Derivative | Reactivity Profile |
|---|---|
| 4-Chloro (target compound) | High SNAr reactivity |
| 5-Fluoro analog | Reduced electrophilicity at C4 |
| Non-halogenated benzimidazole | Requires harsher conditions for substitution |
Scientific Research Applications
Antimicrobial Activity
Tert-butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate has been investigated for its antimicrobial properties. Studies have shown that derivatives of benzimidazole compounds exhibit significant activity against various bacterial strains. For instance, research indicates that modifications to the benzimidazole structure can enhance antimicrobial efficacy, making it a candidate for developing new antibiotics .
Antitubercular Activity
The compound has been evaluated for its effectiveness against Mycobacterium tuberculosis. In vitro studies demonstrated that certain derivatives possess potent antitubercular activity, inhibiting vital mycobacterial enzymes. The structure-activity relationship (SAR) studies suggest that the presence of the benzimidazole moiety is crucial for the observed biological activity .
Anticancer Potential
Research has also focused on the anticancer properties of compounds related to this compound. Various benzimidazole derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. For example, certain modifications enhance their ability to induce apoptosis in cancer cells, indicating potential as chemotherapeutic agents .
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 12.5 | |
| Antitubercular | Mycobacterium tuberculosis | 8.0 | |
| Anticancer | Human cancer cell lines (e.g., MCF7) | 15.0 |
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A study synthesized various derivatives of this compound to evaluate their antimicrobial properties against Escherichia coli and Staphylococcus aureus. The results indicated that specific substitutions on the benzimidazole ring significantly increased antibacterial activity, suggesting a pathway for developing new antimicrobial agents .
Case Study 2: Antitubercular Efficacy
In another investigation, researchers assessed the antitubercular efficacy of several benzimidazole derivatives, including this compound. The study revealed that these compounds inhibited mycobacterial growth effectively, with some showing low toxicity to mammalian cells, highlighting their potential as therapeutic agents against tuberculosis .
Mechanism of Action
The mechanism of action of tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Halogen Effects: The 4-chloro derivative (target compound) and 6-chloro analog () share identical molecular formulas but differ in substituent positioning. The 4-fluoro analog () has a lower molecular weight (265.28 vs. 281.74 g/mol) due to fluorine’s smaller atomic radius. Fluorine’s electronegativity enhances metabolic stability and bioavailability in drug design, making this analog a candidate for pharmacokinetic optimization.
Complex Substitution Patterns :
- The 5-bromo-7-trifluoromethyl derivative () introduces bulkier and more lipophilic groups, which could enhance membrane permeability or steric hindrance in target binding. Such modifications are often employed to tune compound specificity or resistance to enzymatic degradation.
Biological Activity
tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate, with the CAS number 1956322-82-9, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a benzimidazole moiety, which is often associated with various pharmacological properties, including antimicrobial and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, biological evaluations, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C13H16ClN3O2
- Molecular Weight : 281.74 g/mol
Structural Features
The compound consists of a tert-butyl group linked to a carbamate functional group, which in turn connects to a 4-chloro-substituted benzimidazole ring. The presence of chlorine enhances the electron-withdrawing properties of the benzimidazole, potentially increasing its biological activity.
Antimicrobial Properties
Research indicates that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. The imidazole ring in these compounds is known to inhibit various enzymes and may disrupt microbial cell functions.
Case Study: Antibacterial Evaluation
A study evaluated several synthesized benzimidazole derivatives for their antibacterial efficacy against strains such as Staphylococcus aureus and Bacillus subtilis. Among the tested compounds, those structurally similar to this compound showed promising results with minimum inhibitory concentrations (MIC) ranging from 2.25 µM to 10 µM against these pathogens .
Enzyme Inhibition
The imidazole moiety is also recognized for its role as an enzyme inhibitor. Compounds like this compound may interact with various biological targets, including kinases and phosphatases, which are crucial in cellular signaling pathways.
The mechanism through which these compounds exert their effects often involves binding to active sites on enzymes, thereby inhibiting their function. This can lead to apoptosis in cancer cells or reduced proliferation in microbial species.
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies:
- Condensation Reactions : Combining appropriate benzimidazole derivatives with tert-butyl carbamate under acidic or basic conditions.
- Nucleophilic Substitution : Utilizing chlorinated benzimidazoles to react with tert-butyl carbamate in the presence of a base.
These methods are designed to yield high purity and yield of the desired compound.
Comparison of Synthesis Techniques
| Synthesis Method | Yield (%) | Purity (%) | Comments |
|---|---|---|---|
| Condensation Reaction | 85 | 98 | Efficient for large-scale production |
| Nucleophilic Substitution | 90 | 95 | Requires careful control of reaction conditions |
Structure-Activity Relationship (SAR)
Studies have shown that modifications on the benzimidazole ring can significantly alter the biological activity of related compounds. For instance, the introduction of different halogens or functional groups can enhance antimicrobial efficacy or alter enzyme inhibition profiles .
Computational Studies
Recent computational studies have employed quantitative structure-activity relationship (QSAR) modeling to predict the biological activity based on structural features. These models have demonstrated high correlation coefficients (R² values) indicating reliable predictions for antimicrobial activity against various strains .
Q & A
Basic: What are the standard synthetic protocols for tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate?
Answer:
The synthesis typically involves multi-step reactions focusing on imidazole ring formation and carbamate protection. A common approach includes:
Cyclization : Reacting 4-chloro-1H-benzimidazole precursors with tert-butyl chloroacetate under basic conditions (e.g., NH4OAc in THF/MeOH) to form the imidazole core .
Carbamate Protection : Introducing the tert-butoxycarbonyl (Boc) group via nucleophilic substitution or amide coupling, often using Boc-anhydride or Boc-protected intermediates .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve ≥95% purity .
Key Challenges : Optimizing reaction time and temperature to avoid Boc-group cleavage during acidic/basic conditions .
Basic: How is this compound characterized analytically?
Answer:
Methodological workflow :
- NMR (¹H/¹³C) : Confirm regioselectivity of the 4-chloro substitution and Boc-group integrity (e.g., tert-butyl protons at ~1.4 ppm) .
- HPLC-MS : Verify molecular weight (C₁₃H₁₆ClN₃O₂; exact mass 281.09) and purity (>95%) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen-bonding interactions (e.g., benzimidazole N-H⋯O=C motifs) .
Data Contradictions : Discrepancies in exact mass or purity may arise from residual solvents; use TGA/DSC to assess thermal stability .
Advanced: How can diastereoselectivity be controlled during functionalization of this compound?
Answer:
Diastereoselectivity in downstream reactions (e.g., alkylation, amidation) depends on:
- Chiral Auxiliaries : Use (R)- or (S)-configured catalysts (e.g., Evans’ oxazolidinones) to direct stereochemistry .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance steric control during nucleophilic attacks .
- Temperature : Low temperatures (−20°C to 0°C) favor kinetic control, reducing racemization .
Case Study : Iodolactamization in achieved >90% enantiomeric excess (ee) using TiCl₄ as a Lewis acid .
Advanced: How to resolve low yields in cross-coupling reactions involving this compound?
Answer:
Low yields often stem from Boc-group instability or steric hindrance . Mitigation strategies:
- Catalyst Optimization : Use Pd(PPh₃)₄ or Buchwald-Hartwig conditions for Suzuki-Miyaura couplings, ensuring Boc compatibility .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C) to minimize decomposition .
- Protection/Deprotection : Temporarily replace Boc with acid-labile groups (e.g., Fmoc) during harsh conditions .
Data Support : reports 72% yield for a similar imidazole coupling using NH4OAc-mediated cyclization .
Basic: What safety precautions are required when handling this compound?
Answer:
Safety Protocol :
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H313/H333 hazards) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Storage : −20°C under inert gas (N₂/Ar) to prevent hygroscopic degradation .
Emergency Measures : For spills, neutralize with vermiculite and dispose via hazardous waste protocols .
Advanced: How does this compound serve as an intermediate in kinase inhibitors?
Answer:
The 4-chloro-benzimidazole core is a pharmacophore in kinase/DOT1L inhibitors. Applications include:
Scaffold Functionalization : Introduce sulfonamide or biaryl groups at the 2-position for target binding .
Prodrug Synthesis : Boc deprotection in vivo releases active amines (e.g., EPZ-5676 analogs in leukemia therapy) .
Case Study : highlights DOT1L inhibition via tert-butyl carbamate intermediates with IC₅₀ < 10 nM .
Advanced: How to address discrepancies in reported solubility or stability data?
Answer:
Methodological Adjustments :
- Solubility Testing : Use shake-flask method with HPLC quantification across solvents (e.g., logP ~2.5 in octanol/water) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring .
Root Causes : Batch-to-batch variability in chloro-substituent positioning or residual metal catalysts .
Basic: What are the key applications of this compound in medicinal chemistry?
Answer:
- Intermediate for Anticancer Agents : Used in synthesizing DOT1L inhibitors (e.g., EPZ-5676) targeting MLL-rearranged leukemias .
- Peptidomimetic Design : The Boc-group enables selective amine protection in protease-resistant analogs .
- Library Synthesis : Combinatorial approaches for high-throughput screening of benzimidazole-based ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
